4,4-Bis(ethylsulfanyl)butoxydimethylsilane is a silane compound characterized by its unique molecular structure and functional groups. It is classified as an organosilicon compound, specifically a silane derivative, which incorporates both sulfur and ether functionalities. The compound has a molecular formula of and a molecular weight of approximately 188.38 g/mol. Its synthesis and applications are of interest in various fields, including organic chemistry and materials science.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 37170-50-6. It belongs to the broader classification of silanes, which are compounds containing silicon atoms bonded to carbon or hydrogen atoms. The presence of ethylsulfanyl groups indicates its potential use in various chemical reactions and applications due to the reactivity associated with sulfur-containing compounds.
The synthesis of 4,4-Bis(ethylsulfanyl)butoxydimethylsilane typically involves multi-step organic reactions that incorporate both sulfur and silane functionalities. One common method for synthesizing similar silane compounds involves the reaction of tert-butyl dimethylsilyl chloride with an appropriate thiol or sulfide under controlled conditions.
The molecular structure of 4,4-Bis(ethylsulfanyl)butoxydimethylsilane features:
CC(C)(C)[Si](C)(C)OCCCCSCC
.4,4-Bis(ethylsulfanyl)butoxydimethylsilane can participate in various chemical reactions typical for silanes, including:
The reactivity of the sulfur-containing groups allows for nucleophilic substitution reactions, which can be exploited in synthetic organic chemistry.
The mechanism by which 4,4-Bis(ethylsulfanyl)butoxydimethylsilane acts in chemical reactions generally involves:
Kinetic studies may provide insights into the reaction rates and mechanisms involved when this compound is utilized in synthetic pathways.
4,4-Bis(ethylsulfanyl)butoxydimethylsilane has potential applications in:
The versatility of this compound makes it valuable in both academic research and industrial applications where specialized materials are required for advanced technologies.
CAS No.: 4682-03-5
CAS No.: 14681-59-5
CAS No.: 11002-90-7
CAS No.: 14680-51-4
CAS No.: 54061-45-9